molecular formula C19H13F2N5OS B2833243 N-(2-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894057-51-3

N-(2-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2833243
CAS No.: 894057-51-3
M. Wt: 397.4
InChI Key: KCEFGZBQWIQKGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazolopyridazine Core: The synthesis begins with the formation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of Fluorophenyl Groups: The next step involves the introduction of fluorophenyl groups at specific positions on the triazolopyridazine core. This can be done through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Thioacetamide Formation: The final step involves the formation of the thioacetamide moiety. This can be achieved by reacting the intermediate compound with thioacetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents, nucleophiles, electrophiles

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Reduced derivatives of the parent compound

    Substitution Products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-(2-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and infectious diseases.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets, particularly those involving triazolopyridazine derivatives.

    Pharmaceutical Development: The compound is explored for its potential to be developed into a drug candidate, with studies focusing on its pharmacokinetics, pharmacodynamics, and toxicity profiles.

    Industrial Applications: It may have applications in the development of new materials or as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways.

    Receptor Binding: It may bind to specific receptors on the cell surface or within cells, leading to changes in cellular signaling and function.

    DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
  • N-(2-bromophenyl)-2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
  • N-(2-methylphenyl)-2-((6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Uniqueness

N-(2-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is unique due to the presence of fluorine atoms in its structure, which can significantly influence its chemical properties, biological activity, and pharmacokinetic profile. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N5OS/c20-13-7-5-12(6-8-13)15-9-10-17-23-24-19(26(17)25-15)28-11-18(27)22-16-4-2-1-3-14(16)21/h1-10H,11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEFGZBQWIQKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.